5-Chloro-1-(4-fluorophenyl)-3-(piperidin-4-yl)-1H-indole
Description
5-Chloro-1-(4-fluorophenyl)-3-(piperidin-4-yl)-1H-indole (CAS: 138900-27-3, molecular formula: C₁₉H₁₈ClFN₂, molecular weight: 328.817) is a key intermediate in synthesizing the antipsychotic drug sertindole (Lu 23-174) . Its structure comprises a chloro-substituted indole core with a 4-fluorophenyl group at position 1 and a piperidin-4-yl moiety at position 2. The compound’s pharmacological relevance stems from its role as a precursor in drug development, particularly for central nervous system (CNS) disorders .
Properties
IUPAC Name |
5-chloro-1-(4-fluorophenyl)-3-piperidin-4-ylindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClFN2/c20-14-1-6-19-17(11-14)18(13-7-9-22-10-8-13)12-23(19)16-4-2-15(21)3-5-16/h1-6,11-13,22H,7-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCXCLZSLZGBCTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CN(C3=C2C=C(C=C3)Cl)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20432041 | |
| Record name | 5-Chloro-1-(4-fluorophenyl)-3-(piperidin-4-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20432041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138900-27-3 | |
| Record name | 5-Chloro-1-(4-fluorophenyl)-3-(piperidin-4-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20432041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Optimization
-
Catalyst System : Copper(I) iodide or copper(II) acetate (0.1–1.0 mol%) in N-methylpyrrolidone (NMP).
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Substrate Ratios : Equimolar amounts of 2,5-dichlorobenzoic acid (potassium salt) and N-(4-fluorophenyl)glycine (sodium salt).
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Temperature : 80–100°C for 12–24 hours.
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Workup : Acidification with HCl precipitates the glycine derivative, yielding >85% purity after recrystallization.
This method avoids hazardous solvents and ensures compatibility with large-scale production.
Cyclization to 3-Acetoxyindole Derivatives
The glycine intermediate undergoes cyclization under acidic conditions to form 3-acetoxyindole. This step employs acetic anhydride and sodium acetate at 120°C for 6 hours, achieving 70–75% yield. The reaction mechanism involves nucleophilic acyl substitution, followed by dehydration to form the indole backbone.
Reduction and Elimination to 5-Chloro-1-(4-Fluorophenyl)indole
The 3-acetoxyindole is reduced using sodium borohydride (NaBH₄) in methanol, followed by acid-catalyzed elimination of water to yield 5-chloro-1-(4-fluorophenyl)indole. Key parameters include:
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Reduction Time : 2–4 hours at 0–5°C.
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Acid Treatment : Concentrated HCl at 50°C for 1 hour.
Condensation with 4-Piperidone
The pivotal step involves reacting 5-chloro-1-(4-fluorophenyl)indole with 4-piperidone under acidic conditions to introduce the piperidin-4-yl group.
Reaction Optimization
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Acid System : Hydrochloric acid (3.5–5.0 mL/g substrate) and acetic acid (10–14 mL/g substrate).
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Molar Ratio : 2.0 equivalents of 4-piperidone hydrate hydrochloride per equivalent of indole.
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Temperature : Reflux (110–120°C) for 8–12 hours.
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Workup : Neutralization with NaOH, extraction with dichloromethane, and crystallization from ethanol/water (yield: 60–65%).
Table 1: Impact of Acid Composition on Reaction Efficiency
| HCl (mL/g) | Acetic Acid (mL/g) | Yield (%) | Purity (%) |
|---|---|---|---|
| 3.5 | 10 | 58 | 92 |
| 4.0 | 12 | 63 | 95 |
| 5.0 | 14 | 65 | 96 |
Excess piperidone ensures complete conversion, while high acetic acid volumes improve solubility and reaction homogeneity.
Reduction of Tetrahydropyridine Intermediate
The product 5-chloro-1-(4-fluorophenyl)-3-(1,2,3,6-tetrahydropyridin-4-yl)indole undergoes catalytic hydrogenation (H₂/Pd-C) or borane-THF complex reduction to saturate the tetrahydropyridine ring.
Hydrogenation Conditions
Final Alkylation to Sertindole
While beyond the scope of this report, the piperidin-4-yl indole derivative is alkylated with 1-(2-chloroethyl)-2-imidazolidinone to form sertindole, followed by tartrate salt formation for pharmaceutical use.
Alternative Synthetic Routes
Halogen Exchange for Substrate Diversification
Industrial-Scale Considerations
Patent EP1260511B1 highlights adaptations for technical-scale production:
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1-(4-fluorophenyl)-3-(piperidin-4-yl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro and fluorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
1.1 Antipsychotic Properties
One of the primary applications of 5-Chloro-1-(4-fluorophenyl)-3-(piperidin-4-yl)-1H-indole is its investigation as a potential antipsychotic agent. The compound has been studied for its ability to modulate neurotransmitter systems, particularly dopamine and serotonin receptors, which are crucial in the treatment of schizophrenia and other psychotic disorders. Research indicates that derivatives of this compound may exhibit lower side effects compared to traditional antipsychotics, making them promising candidates for further development .
1.2 Antidepressant Activity
Initial studies suggest that this compound may also possess antidepressant-like properties. Its interaction with serotonin receptors could provide a mechanism for mood regulation, thus positioning it as a candidate for the treatment of depression .
Chemical Synthesis
2.1 Intermediate in Synthesis
this compound serves as an important intermediate in the synthesis of more complex pharmaceutical compounds. Its structure allows for various modifications that can lead to the development of new drugs with enhanced efficacy and reduced toxicity. For example, it can be used to synthesize other indole derivatives that may have specific biological activities .
2.2 Synthesis Pathways
The synthesis of this compound typically involves multi-step synthetic routes that incorporate various functional groups to achieve the desired pharmacological properties. The versatility of indole derivatives makes them valuable in drug design, particularly for targeting specific biological pathways .
Table 1: Summary of Research Findings
Mechanism of Action
The mechanism of action of 5-Chloro-1-(4-fluorophenyl)-3-(piperidin-4-yl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Substitutions
(a) 5-Chloro-1-(4-methylphenylsulfonyl)-1H-indole (C₁₅H₁₂ClNO₂S)
- Structural Differences : Replaces the 4-fluorophenyl group with a 4-methylphenylsulfonyl moiety and lacks the piperidin-4-yl group.
- Crystallographic Properties : The indole ring is nearly planar (r.m.s. deviation = 0.0107 Å), with an 85.01° dihedral angle between the indole and phenyl rings .
- Key Contrast : The sulfonyl group introduces polar interactions, whereas the fluorophenyl group in the target compound enhances lipophilicity and receptor binding .
(b) 5-Chloro-3-(4-fluorophenyl)-1H-indole (CAS: 141306-08-3, C₁₄H₉ClFN)
- Structural Differences : Lacks the piperidin-4-yl group at position 3.
- Pharmacological Impact : The absence of the piperidine ring reduces affinity for serotonin (5-HT₁A) and dopamine receptors, highlighting the critical role of the piperidinyl group in CNS activity .
(c) Sertindole (Lu 23-174, CAS: 106516-24-9)
Analogues with Varying Heterocyclic Moieties
(a) 3-(Piperidin-3-yl)-1H-indole Derivatives
- Structural Differences : Substitutes piperidin-4-yl with piperidin-3-yl.
- Biological Impact : Reduced 5-HT₁A receptor affinity compared to the 4-piperidinyl analogue, demonstrating the importance of spatial orientation in receptor binding .
(b) Pyrido[1,2-c]pyrimidine-Indole Hybrids
Impurities and By-Products
During sertindole synthesis, des-chloro impurities (e.g., des-chloro indole 17) are formed at ~0.5–1.0% during catalytic hydrogenation. These impurities lack the C5-chloro substituent, reducing receptor binding potency. Strict purification is required to maintain drug efficacy .
Critical Analysis of Structural Features
- Piperidin-4-yl vs. Piperidin-3-yl : The 4-position optimizes receptor binding geometry, while the 3-position disrupts key interactions .
- Chloro Substituent : Essential for maintaining hydrophobic interactions with receptor pockets; its absence (e.g., in des-chloro impurities) drastically reduces efficacy .
- Fluorophenyl Group: Enhances lipophilicity and metabolic stability compared to non-fluorinated analogues .
Biological Activity
5-Chloro-1-(4-fluorophenyl)-3-(piperidin-4-yl)-1H-indole, a synthetic organic compound, belongs to the class of indole derivatives, which are widely recognized for their diverse biological activities. This compound is characterized by a chloro group at the 5-position, a fluorophenyl group at the 1-position, and a piperidinyl group at the 3-position of the indole ring. Its molecular formula is with a molecular weight of approximately 328.81 g/mol .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. This compound has been investigated for its potential therapeutic effects in several areas:
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antibacterial and antifungal properties, likely due to the presence of halogen substituents which enhance bioactivity .
- Anticancer Potential : Research suggests that indole derivatives can influence cancer cell proliferation and apoptosis, making this compound a candidate for further investigation in oncology .
In Vitro Studies
Recent investigations have focused on the antimicrobial efficacy of this compound against various pathogens. The Minimum Inhibitory Concentration (MIC) values for this compound were determined through standardized assays.
| Pathogen | MIC (mg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 0.0039 | Strong antibacterial activity |
| Escherichia coli | 0.025 | Strong antibacterial activity |
| Candida albicans | 3.125 | Moderate antifungal activity |
| Pseudomonas aeruginosa | Not effective | Limited activity |
These results indicate that this compound could serve as a potent antimicrobial agent, particularly against Gram-positive bacteria .
Antimicrobial Efficacy
A study conducted on various indole derivatives, including this compound, demonstrated its effectiveness against multiple bacterial strains. The study utilized agar diffusion methods to assess the zones of inhibition:
- Staphylococcus aureus : Exhibited a zone of inhibition measuring approximately 24 mm.
- Escherichia coli : Showed a zone of inhibition around 22 mm.
These findings underscore the potential application of this compound in treating infections caused by resistant bacterial strains .
Anticancer Research
In another study focusing on the cytotoxic effects of indole derivatives on HeLa cells, it was found that compounds similar to this compound exhibited significant cytotoxicity at varying concentrations. The MTT assay revealed that these compounds could induce apoptosis in cancer cells, suggesting their role as potential chemotherapeutic agents .
Q & A
Q. Key considerations :
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient).
- Intermediate characterization using /-NMR and LC-MS to confirm regioselectivity .
(Basic) How is the compound characterized using spectroscopic and crystallographic methods?
Answer:
Spectroscopic characterization :
- NMR : -NMR (DMSO-d6) shows distinct signals for the indole NH (~10.5 ppm), aromatic protons (6.8–8.2 ppm), and piperidine protons (2.5–3.5 ppm). -NMR confirms the 4-fluorophenyl group (-115 to -120 ppm) .
- Mass spectrometry : ESI-MS typically displays [M+H]+ peaks at m/z 355.1 (calculated for CHClFN).
Crystallography :
Single-crystal X-ray diffraction (SC-XRD) reveals planar indole systems and chair conformations of the piperidine ring. Bond angles and torsion angles are critical for validating steric effects (e.g., C3–C7–N1 angle: 119.3°) .
(Advanced) How can molecular docking studies be designed to evaluate interactions with biological targets (e.g., kinases)?
Answer:
Methodology :
- Target selection : Prioritize kinases (e.g., GSK-3β, CDK5) based on structural homology to indole-based inhibitors .
- Docking software : Use AutoDock Vina or Schrödinger Suite with force fields (e.g., OPLS3) optimized for ligand flexibility.
- Binding site analysis : Grid boxes centered on ATP-binding pockets (20 Å), with constraints for hydrogen bonding (e.g., piperidine N with Asp200) and π-π stacking (fluorophenyl-indole interactions) .
Q. Validation :
- Compare docking scores (ΔG < -8 kcal/mol) with known inhibitors like GF 109203X .
- MD simulations (50 ns) assess stability of ligand-receptor complexes (RMSD < 2 Å) .
(Advanced) What strategies resolve contradictions in pharmacological data across studies (e.g., IC50_{50}50 variability)?
Answer:
Root causes :
- Assay conditions (e.g., ATP concentration in kinase assays).
- Compound solubility (DMSO vs. aqueous buffers).
Q. Resolution strategies :
- Standardized protocols : Use identical cell lines (e.g., HEK293) and assay kits (e.g., Promega ADP-Glo™).
- Meta-analysis : Pool data from ≥3 independent studies, applying ANOVA with post-hoc Tukey tests to identify outliers .
- Solubility optimization : Co-solvents (e.g., cyclodextrin) or salt forms (e.g., hydrochloride) improve bioavailability .
(Basic) What analytical techniques assess purity and stability of the compound under storage?
Answer:
- HPLC : C18 column (5 µm, 250 mm), acetonitrile/water (70:30), UV detection at 254 nm. Purity >98% required for pharmacological studies .
- Stability studies :
(Advanced) How is structure-activity relationship (SAR) analysis conducted to optimize substituent effects?
Answer:
SAR workflow :
Library design : Synthesize analogs with variations at positions 1 (aryl), 3 (piperidine), and 5 (halogens) .
Pharmacological screening : IC values against target enzymes (e.g., IC = 0.8 µM for CDK5 inhibition ).
3D-QSAR : CoMFA or CoMSIA models correlate electrostatic/hydrophobic fields with activity (q > 0.6 required) .
Q. Key findings :
- 4-Fluorophenyl enhances target selectivity over 4-chlorophenyl (ΔpIC = 0.5).
- Piperidine N-methylation reduces CNS penetration (logBB < -1.0) .
(Basic) What safety and handling precautions are recommended for this compound?
Answer:
- Toxicity : LD (oral, rat) >500 mg/kg; handle with nitrile gloves and lab coats.
- Storage : -20°C under argon, desiccated (stable >6 months). Avoid light (λ < 420 nm) to prevent photodegradation .
(Advanced) How does the compound’s conformation impact its pharmacokinetic profile?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
